
3-Amino-2-methylpyridine
Overview
Description
3-Amino-2-methylpyridine (CAS: 3430-10-2, molecular formula C₆H₈N₂) is a pyridine derivative with an amino group at the 3-position and a methyl group at the 2-position of the aromatic ring . It is a versatile intermediate in medicinal chemistry and organic synthesis, with applications in the development of bromodomain inhibitors . Its molecular weight is 108.14 g/mol, and it has a melting point range of 114–119°C . The compound is typically stored at room temperature and is commercially available in high purity (≥97%) for research and industrial use .
Preparation Methods
Metal-Mediated Cross-Coupling Reactions
Suzuki-Miyaura Borylation
4-Picoline-3-boric acid reacts with ammonia sources (e.g., ammonium acetate) in the presence of copper oxide catalysts. At 110°C in DMF, this single-step method produces 3-amino-4-methylpyridine with 78% yield . While primarily targeting the 4-methyl derivative, substituting the boron reagent with 2-methyl variants could adapt this route for 3-amino-2-methylpyridine.
Ullmann-Type Amination
Copper(I)-catalyzed coupling of 2-methyl-3-bromopyridine with aqueous ammonia at 150°C in ethylene glycol affords the target amine in 65% yield. Additives like 1,10-phenanthroline improve catalyst turnover, reducing copper loading to 5 mol% .
Nucleophilic Substitution and Alkylation
SNAr with Ammonia
2-Chloro-3-nitro-2-methylpyridine undergoes nucleophilic aromatic substitution (SNAr) with liquid ammonia at −40°C in THF. The nitro group is subsequently reduced using H₂/Pd-C, yielding this compound in 81% overall yield . This method benefits from regioselective amination at the 3-position due to the nitro group’s directing effects.
Diazotization and Hofmann Degradation
A multistep route begins with malononitrile and acetone, forming 2-(1-methylethylidene)malononitrile. Cyclization with acetic acid and β-alanine produces 2-chloro-4-methyl-3-pyridinecarbonitrile, which undergoes Hofmann degradation using NaOBr in NaOH. This method achieves 73% yield over four steps, though scalability is limited by intermediate purification .
Vilsmeier-Haack Formylation and Cyclization
3-Amino-4-methylpyridine reacts with POCl₃ and DMF to form 3-formyl-6-azaindoles via Vilsmeier-Haack formylation. While targeting azaindoles, adjusting substituents on the pyridine ring could redirect the pathway toward this compound derivatives. Current yields for azaindoles reach 85% under optimized conditions .
Comparative Analysis of Synthetic Methods
Industrial and Environmental Considerations
Catalytic hydrogenation methods using Fe or Pd are preferred for large-scale production due to low catalyst costs (Fe: $5/kg vs. Pd: $60,000/kg). Solvent recovery systems in iron-mediated routes reduce ethanol waste by 70% . The Vilsmeier-Haack method, while efficient, generates phosphorous oxychloride waste, necessitating neutralization protocols .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form 2-methylpiperidine.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens and alkylating agents are used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2-Methylpiperidine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-amino-2-methylpyridine exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells through various mechanisms, including the modulation of metabolic pathways related to tumor growth and survival .
Neuropharmacology
The compound has been investigated for its effects on neuronal activity. Specifically, it has been noted for its ability to block potassium channels, which can influence neuronal excitability and may have implications for treating neurological disorders .
Coordination Chemistry
This compound serves as a ligand in coordination complexes. Its ability to coordinate with metal ions has been exploited in the development of new materials with unique properties.
Metal Complexes
Studies have reported on the formation of complexes involving this compound and transition metals. These complexes have shown promising results in antioxidant activity and enzyme inhibition, making them candidates for further research in pharmaceutical applications .
Complex | Metal Ion | Activity |
---|---|---|
[Ag(this compound)₂] | Silver | Exhibited antibacterial properties against Gram-positive bacteria . |
[Cu(this compound)₂] | Copper | Showed moderate antioxidant activity in vitro . |
Synthesis of Novel Compounds
The reactivity of this compound allows for the synthesis of novel compounds through various chemical reactions, including cyclization processes.
Synthesis Pathways
Recent studies have explored the electrophilic cyclization of this compound to synthesize complex nitrogen-containing heterocycles, which are valuable in drug discovery .
Case Studies
- Anticancer Research : A study published in "Anticancer Research" demonstrated that derivatives of this compound could inhibit tumor cell proliferation by affecting metabolic pathways related to cancer cell survival .
- Neuropharmacological Effects : Research focused on the effects of this compound on potassium channels revealed its potential as a therapeutic agent for neurological disorders due to its ability to modulate neuronal excitability .
Mechanism of Action
The mechanism of action of 3-amino-2-methylpyridine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator. The amino group allows it to form hydrogen bonds with target molecules, while the methyl group influences its hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physical Properties
The position of substituents on the pyridine ring significantly influences physicochemical properties. Below is a comparison with structurally related aminopyridines and methylpyridines:
Key Observations :
- Melting Points: this compound has a higher melting point (114–119°C) than 2-amino-3-methylpyridine (29.5–33.3°C), likely due to stronger intermolecular interactions from the meta-substituted amino group .
- Boiling Points: Methyl substitution at the 2-position (as in this compound) reduces volatility compared to 4AP (boiling point 245°C) .
Chemical Reactivity and Functional Roles
- This compound: The amino group at the 3-position acts as a hydrogen bond donor, enabling interactions with biomolecular targets. For example, in BAZ2B bromodomain inhibition, the amino group forms a water-mediated hydrogen bond with Tyr1901, while the methyl group minimizes steric hindrance .
- 2-Amino-4-methylpyridine: The para-substituted methyl group enhances steric bulk, making it less favorable for binding in tight protein pockets compared to this compound .
- 4-Aminopyridine (4AP): Lacks a methyl group, increasing its solubility but reducing its ability to penetrate lipid membranes compared to methyl-substituted analogs .
Recommendations :
- Investigate this compound derivatives for selective BAZ2A/BAZ2B inhibition.
- Compare pharmacokinetic profiles of methyl-substituted aminopyridines to improve drug-likeness.
Biological Activity
3-Amino-2-methylpyridine (3AMP) is a nitrogen-containing heterocyclic compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of the biological activity of 3AMP, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its pyridine ring structure with an amino group at the 3-position and a methyl group at the 2-position. Its molecular formula is , and it has been assigned the CAS number 572616. The compound exhibits properties that can influence its biological interactions, including its solubility and reactivity.
Biological Activities
1. Antimicrobial Activity
Research indicates that 3AMP and its derivatives exhibit significant antimicrobial properties. A study showed that various complexes formed with 3AMP demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for different bacterial strains, indicating the potential use of these compounds in developing new antimicrobial agents .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
3AMP | Staphylococcus aureus | 32 |
3AMP | Escherichia coli | 64 |
2. Cytotoxicity and Antitumor Activity
In vitro studies have demonstrated that 3AMP exhibits cytotoxic effects on various cancer cell lines. Notably, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values for cell viability assays suggest that 3AMP could be a candidate for further development in cancer therapeutics .
3. Anti-inflammatory Effects
The anti-inflammatory properties of 3AMP have been investigated in models of acute inflammation. In a murine model, administration of 3AMP significantly reduced paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent. This effect may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Toxicological Profile
The toxicological assessment of 3AMP reveals that it poses certain risks when ingested or when it comes into contact with skin. According to PubChem, it is classified as harmful if swallowed and toxic upon skin contact . Furthermore, studies have indicated mild skin irritation in animal models following dermal exposure, which necessitates careful handling during research and application .
Case Studies
Case Study 1: In Vitro Metabolism
A study investigating the in vitro metabolism of 3AMP revealed insights into its biotransformation pathways using hepatic microsomes from various species. The formation of metabolites such as N-oxide derivatives was observed, which could play a role in its pharmacokinetics and toxicity profiles .
Case Study 2: Antitumor Screening
In a screening of compounds for antitumor activity, derivatives of 3AMP were tested against a panel of cancer cell lines. Results indicated that certain modifications to the structure enhanced cytotoxicity, highlighting the importance of structure-activity relationships in drug development .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Amino-2-methylpyridine in a laboratory setting?
this compound can be synthesized via catalytic hydrogenation or hydrazine-mediated reduction of nitro precursors. For example, hydrazine hydrate in the presence of Raney nickel (under reflux in ethanol) has been used to reduce nitro-substituted pyridines to their amino derivatives, as demonstrated in analogous compounds like 4-Amino-2,3,5-trimethylpyridine . Alternative routes may involve nucleophilic substitution or condensation reactions using 2-methylpyridine derivatives as starting materials. Key parameters include temperature control (<35°C during reagent addition) and catalyst-to-substrate ratios to minimize side reactions .
Q. How can researchers ensure the purity and structural integrity of this compound post-synthesis?
- Chromatography : Use HPLC or column chromatography with polar stationary phases (e.g., silica gel) to isolate pure product.
- Spectroscopy : Confirm structure via H/C NMR (e.g., characteristic aromatic proton shifts at δ 6.5–8.5 ppm) and FT-IR (N-H stretching ~3400 cm) .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, critical for verifying substitution patterns .
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation : Classified as Acute Toxicity (Category 4 Oral) and Skin Irritant (Category 2). Use PPE (gloves, goggles), fume hoods, and avoid inhalation .
- Storage : Keep in a cool, dry, ventilated area away from oxidizers. Monitor for decomposition (e.g., discoloration) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example:
- DFT Calculations : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p) basis set) to validate tautomeric forms .
- Solvent Screening : Test in deuterated DMSO vs. CDCl₃ to assess hydrogen-bonding effects on chemical shifts .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Challenges : Low crystal symmetry, twinning, or solvent inclusion (common in amino-pyridines due to hydrogen bonding).
- Solutions : Optimize crystallization via slow evaporation (e.g., ethanol/water mixtures). Use SHELXL for refining high-resolution data or handling twinned crystals . For disordered structures, apply restraints to methyl/amino groups during refinement .
Q. How does the amino-methyl substitution pattern influence the electronic properties of this compound?
- Electronic Effects : The electron-donating methyl group stabilizes the pyridine ring, while the amino group enhances nucleophilicity.
- Quantification :
- Cyclic Voltammetry : Measure redox potentials to assess electron density (e.g., oxidation peaks near +1.2 V vs. Ag/AgCl).
- UV-Vis Spectroscopy : Compare absorption maxima (e.g., λₐ ≈ 270 nm) with computational TD-DFT results .
Properties
IUPAC Name |
2-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-6(7)3-2-4-8-5/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFPJJJRNUZCEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341368 | |
Record name | 3-Amino-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-10-2 | |
Record name | 3-Amino-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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